Dimethyl 2-hydroxyterephthalate

Description

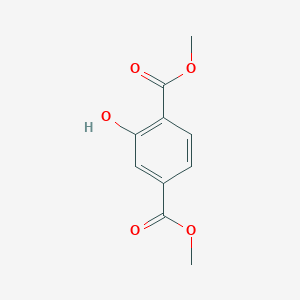

Dimethyl 2-hydroxyterephthalate (CAS: 6342-72-9; molecular formula: C₁₀H₁₀O₅; molecular weight: 210.18 g/mol) is an aromatic ester derived from 2-hydroxyterephthalic acid. It is synthesized via esterification of 2-hydroxyterephthalic acid with methanol under acidic conditions, yielding the dimethyl ester in high purity (90% yield) . Structurally, it features two methyl ester groups and a hydroxyl substituent at the 2-position of the benzene ring.

This compound is notable as a synthetic marker in wintergreen essential oil adulteration analysis. When synthesized from salicylic acid, this compound is detectable in adulterated oils, whereas its absence is observed when acetylsalicylic acid is used as a precursor . It also serves as an intermediate in organic synthesis, particularly for hydroxylated analogs of pharmaceuticals like bexarotene .

Properties

IUPAC Name |

dimethyl 2-hydroxybenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOJIAKIRLKBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286599 | |

| Record name | Dimethyl 2-hydroxyterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-72-9 | |

| Record name | 6342-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 2-hydroxyterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-terephthalic acid dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-hydroxyterephthalate can be synthesized through the reaction of methyl 4-hydroxybenzoate with sodium hypochlorite under alkaline conditions. The process involves the following steps:

- Methyl 4-hydroxybenzoate is reacted with sodium hypochlorite in an alkaline medium.

- The resulting salt is neutralized with an appropriate base.

- The neutralized salt is then esterified to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-hydroxyterephthalate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: 2-hydroxyterephthalic acid.

Reduction: Dimethyl 2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

- Polymer Synthesis : Dimethyl 2-hydroxyterephthalate is utilized in synthesizing polyesters and other high-performance materials. Its reactivity allows for the production of polymers with tailored properties for specific applications.

- Esterification Reactions : It acts as a substrate for enzymatic reactions, particularly in the synthesis of esters through esterification processes, which can be applied in various chemical manufacturing settings .

Biology

- Biological Activity : This compound serves as a precursor for biologically active compounds. It participates in biochemical reactions that involve enzymes such as esterases, which hydrolyze ester bonds to yield biologically relevant products.

- Cellular Effects : Research indicates that exposure to this compound can influence cellular signaling pathways and gene expression related to oxidative stress and detoxification mechanisms.

Medicine

- Pharmaceutical Intermediates : this compound is involved in developing pharmaceutical intermediates, contributing to the synthesis of active pharmaceutical ingredients (APIs) with therapeutic potential.

- Toxicological Studies : Given its classification as an endocrine-disrupting chemical, studies on its effects on human health and development are crucial for understanding its safety profile .

Industry

- Coatings and Adhesives : The compound is employed in producing coatings and adhesives due to its favorable chemical properties that enhance adhesion and durability.

- Optical Materials : Its unique characteristics make it suitable for applications in optical materials, where clarity and stability are essential .

Case Study 1: Enzymatic Applications

A study demonstrated that this compound could be effectively used as a substrate for selective methylation reactions catalyzed by specific enzymes. The regioselectivity observed during these reactions highlights its potential in biocatalysis for producing fine chemicals .

Case Study 2: Toxicological Impact

Research has shown that exposure to this compound may lead to neurodevelopmental disorders due to its endocrine-disrupting properties. This case study emphasizes the need for careful evaluation of its use in consumer products .

Mechanism of Action

The mechanism of action of dimethyl 2-hydroxyterephthalate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 2-Hydroxyterephthalate

- Molecular Formula : C₁₂H₁₄O₅

- Molecular Weight : 238.24 g/mol

- Key Differences: Ethyl ester groups replace methyl esters, increasing hydrophobicity. Used in metal-organic framework (MOF) synthesis due to enhanced solubility in non-polar solvents .

- Applications : MOF construction for gas storage and catalysis .

Dimethyl 2,5-Dihydroxyterephthalate

- Molecular Formula : C₁₀H₁₀O₆

- Molecular Weight : 226.18 g/mol

- Key Differences :

2-Hydroxyethyl Methyl Terephthalate

- Molecular Formula : C₁₁H₁₂O₅

- Molecular Weight : 224.21 g/mol

- Key Differences :

Dimethyl 2-Methylterephthalate

- Molecular Formula : C₁₁H₁₂O₄

- Molecular Weight : 208.21 g/mol

- Key Differences: Methyl substituent replaces the hydroxyl group, reducing polarity. Lacks the antioxidant properties associated with phenolic hydroxyl groups .

Functional and Industrial Comparisons

Role in Adulteration Analysis

- Dimethyl 2-hydroxyterephthalate: Detected in wintergreen oil adulterated with synthetic methyl salicylate derived from salicylic acid. Its concentration increases with adulteration, while minor natural components decrease .

Coordination Chemistry

- This compound: Limited use in MOFs due to moderate metal-binding capacity.

- Dimethyl 2,5-Dihydroxyterephthalate : Preferred in MOFs for dual hydroxyl groups, enabling robust metal-ligand interactions .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Dimethyl 2-hydroxyterephthalate (DMHT) is a chemical compound with significant biological implications, particularly as an endocrine-disrupting chemical (EDC). This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C10H10O5

- CAS Number : 6342-72-9

- Molecular Weight : 210.18 g/mol

- Melting Point : 92-93 °C

- Boiling Point : Approximately 3276 ± 220 °C

This compound primarily interacts with various biological targets through the following mechanisms:

- Esterase Inhibition : DMHT binds to the active site of esterase enzymes, inhibiting their catalytic activity. This leads to the accumulation of ester substrates and alters metabolic pathways.

- Endocrine Disruption : As an EDC, DMHT interferes with nuclear receptors in neural structures, impacting brain functions and hormone regulation. It dysregulates critical hormonal axes, including the hypothalamic-pituitary-gonadal and thyroid axes, which are essential for neurodevelopment .

- Cell Signaling Alteration : The compound modulates cell signaling pathways and gene expression related to oxidative stress and detoxification processes. It has been shown to induce the expression of genes involved in antioxidant defense mechanisms .

Biochemical Pathways

The biological activity of DMHT can be summarized in the following biochemical pathways:

| Pathway | Description |

|---|---|

| Ester Hydrolysis | Hydrolysis by esterases produces 2-hydroxyterephthalic acid and methanol. |

| Metabolic Transformation | Further conjugation reactions with glucuronic acid or sulfate for excretion. |

| Oxidative Stress Response | Alters gene expression involved in oxidative stress responses. |

Cellular Effects

DMHT's exposure has been linked to various cellular effects:

- Gene Expression Changes : Alters the expression of genes related to oxidative stress response and detoxification pathways.

- Toxicity at High Doses : In animal models, high doses lead to liver and kidney damage, oxidative stress, and inflammation, while low doses show minimal effects .

Case Studies

- Neurodevelopmental Disorders : Research indicates that exposure to DMHT is associated with disorders such as attention-deficit/hyperactivity disorder (ADHD) and autism spectrum disorder (ASD). These associations highlight the compound's potential role as a neurotoxic agent affecting developmental outcomes.

- Animal Model Studies : In controlled studies involving rodent models, varying dosages of DMHT demonstrated differential toxicological effects. Low doses had negligible impacts on health, while higher concentrations induced significant metabolic disturbances and organ damage .

Pharmacokinetics

The pharmacokinetic profile of DMHT reveals its stability and distribution in biological systems:

- Transport Mechanisms : DMHT is absorbed via passive diffusion and facilitated transport mechanisms, accumulating in metabolically active tissues such as the liver and kidneys .

- Subcellular Localization : Primarily localized in the cytoplasm and mitochondria, influencing key metabolic enzymes and signaling molecules.

Q & A

Q. What are the standard methodologies for synthesizing Dimethyl 2-hydroxyterephthalate, and how are they validated?

this compound is typically synthesized via esterification of 2-hydroxyterephthalic acid with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions (e.g., temperature, molar ratios) must be optimized to maximize yield and purity. Validation involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment . For reproducibility, ensure reaction parameters are documented rigorously, including catalyst type, reaction time, and solvent selection.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures include:

- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb liquid spills with inert materials (e.g., silica gel) and dispose of as hazardous waste. Refer to OSHA-compliant safety data sheets (SDS) for acute toxicity thresholds (e.g., PAC-1: 15 mg/m³) and emergency procedures .

Q. How is this compound characterized spectroscopically, and what are common pitfalls in data interpretation?

Key techniques include:

- FT-IR : Confirm ester carbonyl stretches (~1720 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).

- ¹H/¹³C NMR : Assign peaks to methyl ester groups (~3.8 ppm for CH₃) and aromatic protons. Common pitfalls include solvent residue contamination (e.g., DMSO in NMR) and baseline noise in FT-IR. Always run solvent blanks and use deuterated solvents for NMR .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ factorial design can systematically test variables:

- Factors : Temperature (60°C vs. 80°C), catalyst concentration (1% vs. 3%), and molar ratio (1:2 vs. 1:3 acid:methanol).

- Response Variables : Yield (%) and purity (HPLC area%). Analyze interactions using ANOVA to identify dominant factors. For example, elevated temperature may improve yield but reduce purity due to side reactions .

Q. What computational tools are effective in modeling the reactivity of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations can predict binding affinities to enzymes or receptors. Key steps:

Q. How should researchers resolve contradictions in toxicity data for this compound?

Contradictions in toxicity studies often arise from:

Q. What advanced techniques are recommended for analyzing environmental degradation products of this compound?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to detect hydrolysis byproducts (e.g., 2-hydroxyterephthalic acid). For photodegradation studies, employ UV irradiation chambers coupled with time-resolved sampling and kinetic modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.